5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1499917-46-2) is a specialized, rigid bicyclic building block widely procured for the synthesis of complex pharmaceuticals, including G-protein-coupled receptor (GPCR) agonists and cystic fibrosis transmembrane conductance regulator (CFTR) modulators [1]. Characterized by a dihydrobenzofuran core with a carboxylic acid at the 3-position and a methyl group at the 5-position, this compound serves as a critical intermediate for diversity-oriented synthesis [2]. From a procurement perspective, the value of this specific scaffold lies in its precise balance of lipophilicity, metabolic stability, and processability, offering distinct advantages over unsubstituted or halogenated analogs in late-stage functionalization and target binding.
Substituting 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with the cheaper, unsubstituted 2,3-dihydrobenzofuran-3-carboxylic acid often leads to downstream failures due to the unblocked 5-position, which is highly susceptible to rapid CYP450-mediated oxidative metabolism in vivo . Furthermore, attempting to substitute with the 5-chloro analog to achieve metabolic blocking drastically alters the electronic profile of the aromatic ring; the electron-withdrawing chlorine deactivates the ring, significantly reducing yields in subsequent electrophilic aromatic substitution steps required for complex API synthesis. Therefore, generic substitution compromises either the metabolic viability of the final product or the manufacturability of the synthetic route.
In medicinal chemistry workflows, the unsubstituted 2,3-dihydrobenzofuran core is vulnerable to rapid CYP450-mediated oxidative metabolism at the 5-position (para to the ether oxygen). Utilizing 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid provides a direct metabolic block at this critical site [1]. Furthermore, the 5-methyl substitution contributes a predictable increase in lipophilicity (ΔlogP ≈ +0.5) compared to the unsubstituted baseline, which is essential for optimizing binding affinity in lipophilic target pockets such as those found in GPCRs [2].
| Evidence Dimension | Metabolic blocking and logP contribution |
| Target Compound Data | 5-position blocked; +0.5 logP contribution |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzofuran-3-carboxylic acid (5-position unblocked; lower logP) |
| Quantified Difference | Elimination of 5-position oxidation liability and enhanced lipophilicity |
| Conditions | In silico and in vitro API lead optimization |
Procuring the 5-methyl variant prevents late-stage metabolic failures in drug discovery programs by pre-blocking the most vulnerable oxidation site.
When further derivatization of the dihydrobenzofuran ring is required (e.g., at the 7-position), the electronic nature of the 5-substituent dictates process efficiency. The 5-methyl group acts as a mild electron-donating group (Hammett constant σ_p = -0.17), maintaining ring nucleophilicity [1]. In contrast, substituting with the 5-chloro analog (σ_p = +0.23) deactivates the ring. This electronic activation allows for milder reaction conditions and higher yields during late-stage electrophilic aromatic substitutions compared to halogenated comparators .
| Evidence Dimension | Aromatic ring electronic activation (Hammett σ_p) |
| Target Compound Data | σ_p = -0.17 (Electron-donating) |
| Comparator Or Baseline | 5-Chloro-2,3-dihydrobenzofuran-3-carboxylic acid (σ_p = +0.23, Electron-withdrawing) |
| Quantified Difference | Significant shift from ring deactivation to activation, enabling milder electrophilic functionalization |
| Conditions | Electrophilic aromatic substitution conditions (e.g., halogenation or nitration) |
Buyers planning multi-step syntheses should select the 5-methyl scaffold to ensure higher downstream yields and avoid the harsh conditions required for deactivated rings.
The carboxylic acid at the 3-position is the primary functional handle for library generation via amide coupling. Compared to the 7-methyl regioisomer, which introduces steric bulk adjacent to the ether oxygen and can influence the overall ring pucker and accessibility, the 5-methyl substitution is distal to the 3-carboxylic acid [1]. This distal positioning ensures that the coupling kinetics of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid remain comparable to the unsubstituted baseline, achieving coupling yields of >80% under standard TBTU/Et3N conditions without the steric penalties associated with ortho- or peri-substitutions [2].
| Evidence Dimension | Amide coupling efficiency |
| Target Compound Data | >80% yield under standard conditions (distal substitution) |
| Comparator Or Baseline | 7-Methyl or 2-substituted analogs (sterically hindered, lower coupling kinetics) |
| Quantified Difference | Maintained high coupling efficiency without steric penalty |
| Conditions | Standard peptide coupling conditions (e.g., TBTU/Et3N) |
Selecting the 5-methyl isomer guarantees high-throughput coupling efficiency for library generation while still providing the necessary lipophilic and metabolic advantages.
This compound is the right choice for developing GPCR modulators (such as GPR40 or TRPM8 agonists) where the 5-methyl group provides essential lipophilic contacts for receptor binding while simultaneously blocking metabolic oxidation at the vulnerable 5-position [1].
In the design of NBD1 modulators for cystic fibrosis, the 5-methyl-2,3-dihydrobenzofuran core serves as an optimal rigid scaffold. The 3-carboxylic acid allows for efficient amide coupling, while the electron-rich ring facilitates any necessary late-stage functionalization [2].
For high-throughput screening collections, procuring this specific analog ensures high amide coupling yields (>80%) due to its unhindered 3-position, making it superior to sterically hindered regioisomers for rapid library generation [3].